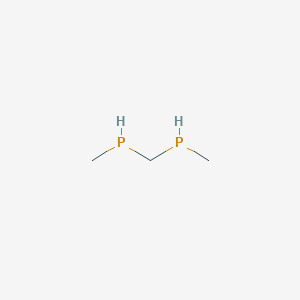![molecular formula C18H19NO3 B14367945 Benzyl [4-(3-oxobutyl)phenyl]carbamate CAS No. 92208-05-4](/img/structure/B14367945.png)
Benzyl [4-(3-oxobutyl)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl [4-(3-oxobutyl)phenyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and industrial applications. This compound is characterized by the presence of a benzyl group, a phenyl ring substituted with a 3-oxobutyl group, and a carbamate functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl [4-(3-oxobutyl)phenyl]carbamate can be achieved through several synthetic routes. One common method involves the reaction of benzyl chloroformate with 4-(3-oxobutyl)aniline in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl [4-(3-oxobutyl)phenyl]carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride or alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of benzyl [4-(3-hydroxybutyl)phenyl]carbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzyl [4-(3-oxobutyl)phenyl]carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a drug delivery agent.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of Benzyl [4-(3-oxobutyl)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The benzyl and phenyl groups contribute to the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl carbamate: Lacks the 4-(3-oxobutyl) substitution, making it less complex.
Phenyl carbamate: Similar structure but without the benzyl group.
4-(3-oxobutyl)phenyl carbamate: Similar but lacks the benzyl group.
Uniqueness
Benzyl [4-(3-oxobutyl)phenyl]carbamate is unique due to the presence of both benzyl and 4-(3-oxobutyl) groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile reagent in organic synthesis and its applicability in various scientific research fields.
Eigenschaften
CAS-Nummer |
92208-05-4 |
|---|---|
Molekularformel |
C18H19NO3 |
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
benzyl N-[4-(3-oxobutyl)phenyl]carbamate |
InChI |
InChI=1S/C18H19NO3/c1-14(20)7-8-15-9-11-17(12-10-15)19-18(21)22-13-16-5-3-2-4-6-16/h2-6,9-12H,7-8,13H2,1H3,(H,19,21) |
InChI-Schlüssel |
TUTBCDRXRIMXSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



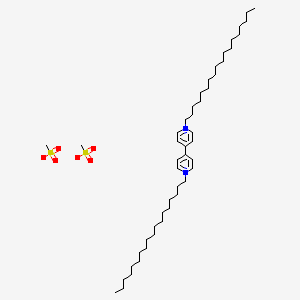

![1,4-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene](/img/structure/B14367882.png)
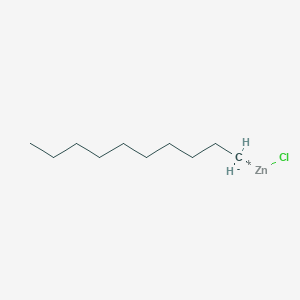
![N-[1-(2-Chlorophenyl)ethyl]-N'-(2-phenylbutan-2-yl)-N-propylurea](/img/structure/B14367894.png)

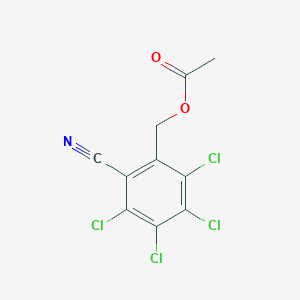
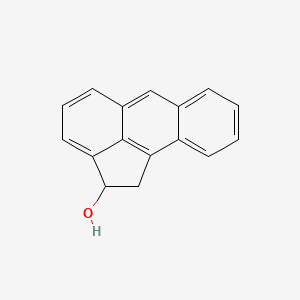
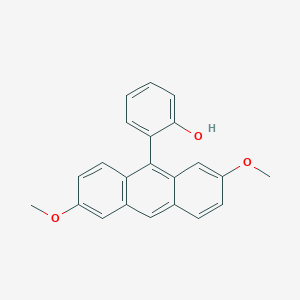
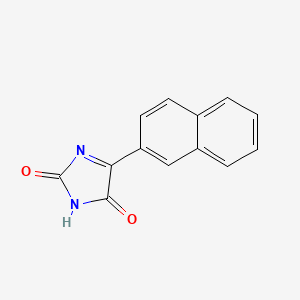
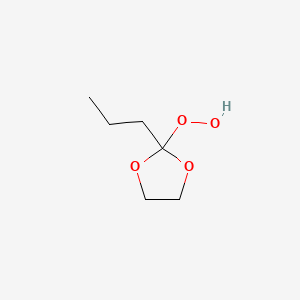
![Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-3-methylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14367931.png)
